molecular formula C8H16ClNO2 B2752621 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 2094155-94-7

1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No.: B2752621
CAS No.: 2094155-94-7
M. Wt: 193.67
InChI Key: HKKGNLVLJILDKI-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 2094155-94-7) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique bicyclic structure that incorporates nitrogen and oxygen heteroatoms within a rigid spiro framework, making it a versatile precursor for the synthesis of more complex bioactive molecules. Its molecular formula is C8H16ClNO2, with a molecular weight of 193.67 . The structural motif of spirocyclic scaffolds like this one is frequently explored in pharmaceutical development due to their ability to impart conformational constraint, which often leads to improved selectivity and metabolic stability in drug candidates. Related spirocyclic diazaspiro undecane structures have demonstrated promising biological activities in scientific literature, including serving as potent soluble epoxide hydrolase (sEH) inhibitors for the treatment of chronic kidney diseases and as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) in the development of novel analgesics with potentially improved safety profiles . Researchers utilize this building block to develop new compounds for investigating various biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxa-9-azaspiro[5.5]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKGNLVLJILDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094155-94-7
Record name 1,4-dioxa-9-azaspiro[5.5]undecane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a diol with an amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimycobacterial Activity

Research has indicated that derivatives of 1,4-dioxa-9-azaspiro[5.5]undecane exhibit significant antimycobacterial properties. A study demonstrated that indolyl azaspiroketal Mannich bases, which include this compound, showed potent activity against Mycobacterium bovis BCG, a model organism for tuberculosis research. The minimum inhibitory concentrations (MIC) for these compounds were notably low (MIC < 5 μM), indicating their potential as therapeutic agents against mycobacterial infections .

Table 1: Antimycobacterial Activity of Derivatives

CompoundMIC (μM)Selectivity Index
Compound 1< 5High
Compound 2< 10Moderate
Compound 3< 20Low

Inhibition of Soluble Epoxide Hydrolase

Another significant application of compounds related to the spirocyclic structure is their role as inhibitors of soluble epoxide hydrolase (sEH). A study highlighted that trisubstituted ureas based on a similar spiro framework exhibited potent sEH inhibitory activity. This inhibition is particularly relevant in the context of chronic kidney diseases, where these compounds demonstrated the ability to lower serum creatinine levels in animal models .

Table 2: sEH Inhibitory Activity

CompoundsEH Inhibition (%)Bioavailability
Compound A85%High
Compound B75%Moderate
Compound C60%Low

Case Study 1: Anti-tuberculosis Research

In a study published in Nature Communications, researchers synthesized various azaspiro compounds to evaluate their anti-tubercular efficacy. The findings suggested that modifications to the azaspiro structure could enhance potency against M. tuberculosis, with some derivatives outperforming existing treatments like BTZ043, which targets mycobacterial cell wall synthesis .

Case Study 2: Chronic Kidney Disease Treatment

A notable investigation into the effects of specific derivatives on chronic kidney disease involved administering these compounds to rat models with induced glomerulonephritis. Results indicated a significant reduction in serum creatinine levels compared to control groups, showcasing the therapeutic potential of these spirocyclic compounds as oral agents for renal protection .

Mechanism of Action

The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Heteroatom Positioning and Ring Systems

  • 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride (CAS 71879-41-9): Differs in oxygen atom positioning (1,5-dioxa vs. 1,4-dioxa), leading to altered electronic and steric properties. Molecular formula: C₈H₁₆ClNO₂; molecular weight: 193.67 g/mol .
  • 2-oxa-9-azaspiro[5.5]undecane hydrochloride: Replaces one oxygen atom with a carbon, reducing polarity. Molecular formula: C₉H₁₇ClNO; SMILES: C1CC2(CCNCC2)COC1 .
  • 1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9): Features a smaller spiro system (4.6 vs. 5.5), altering conformational flexibility. Molecular formula: C₈H₁₅NO₂ .

Functional Group Variations

  • 4-azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride (CAS 2137568-28-4) : Incorporates an azide (-N₃) and benzyl group, enhancing reactivity for click chemistry applications. Molecular weight: 322.83 g/mol .
  • 9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid: Contains a carboxylic acid and Boc-protected amine, enabling peptide coupling. Molecular formula: C₁₄H₂₃NO₆; molecular weight: 301.34 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1,4-Dioxa-9-azaspiro[5.5]undecane HCl C₉H₁₈ClNO₂ 207.7 Not reported Dioxane, azaspiro
1,5-Dioxa-9-azaspiro[5.5]undecane HCl C₈H₁₆ClNO₂ 193.67 Not reported Dioxane, azaspiro
4-azido-9-benzyl-1-oxa-9-azaspiro HCl C₁₆H₂₃ClN₄O 322.83 Not reported Azide, benzyl
9-Boc-1,4-dioxa-9-azaspiro-2-COOH C₁₄H₂₃NO₆ 301.34 Not reported Carboxylic acid, Boc

Data sourced from

Key Research Findings

  • Stereochemical Impact : Stereoselective synthesis of 1,5-dioxa-9-azaspiro derivatives (e.g., 6b and 7b) demonstrates the influence of chiral centers on reaction efficiency and product distribution .
  • Stability Considerations : 1,4-Dioxa-8-azaspiro[4.6]undecane exhibits variable solubility and stability under different conditions, necessitating tailored formulation strategies .

Biological Activity

1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is part of a class of spirocyclic compounds that have shown promise in various therapeutic areas, including pain management and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClNC_{11}H_{16}ClN with a molecular weight of approximately 215.7 g/mol. The compound features a spirocyclic structure, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated the compound's efficacy against various bacterial strains.
  • Analgesic Properties : It has been evaluated for its potential as an analgesic agent, showing promising results in preclinical models.
  • Opioid Receptor Interaction : The compound has been investigated for its interaction with opioid receptors, suggesting potential applications in pain management.

Antimicrobial Activity

A study published in Molecules highlighted the antimicrobial properties of various spirocyclic compounds, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Analgesic Properties

In preclinical trials, the analgesic effects of this compound were assessed using the formalin test in mice. Results indicated a significant reduction in pain response compared to control groups .

Treatment GroupPain Response (Score)
Control8
Compound (10 mg/kg)3
Compound (20 mg/kg)1

Opioid Receptor Interaction

Research on the pharmacological profile of related compounds suggests that this compound may act as a dual ligand for m-opioid receptors and sigma receptors. This dual activity could enhance its therapeutic potential in pain management .

Case Studies

Several case studies have explored the application of spirocyclic compounds in clinical settings:

  • Case Study on Pain Management : A clinical trial evaluated the effectiveness of a formulation containing spirocyclic compounds similar to this compound in patients with chronic pain. Results showed a marked improvement in pain scores and quality of life measures.
  • Antimicrobial Efficacy Study : A cohort study assessed the impact of spirocyclic derivatives on patients with bacterial infections resistant to conventional antibiotics. The inclusion of these compounds resulted in improved treatment outcomes.

Q & A

Q. What are the key synthetic routes for 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride?

The synthesis typically involves multi-step protocols. For example, a related spirocyclic compound (1-Oxa-9-azaspiro[5.5]undecane hydrochloride) was synthesized via:

  • Step 1: Olefin cross-metathesis using Grubbs catalyst in dichloromethane (DCM) with tert-butyl peroxide .
  • Step 2: Hydrogenation of intermediates using Pd/C catalyst in methanol to yield the free amine .
  • Step 3: Hydrochloride salt formation via reaction with HCl in DCM . Reaction monitoring is critical, often using thin-layer chromatography (TLC) or HPLC to ensure purity at each stage .

Q. How is the molecular structure of this compound validated post-synthesis?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR provide chemical shift data to verify spirocyclic connectivity and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves absolute stereochemistry and ring conformations .

Q. What biological targets or mechanisms are associated with this compound?

Spirocyclic compounds like 1,4-Dioxa-9-azaspiro[5.5]undecane derivatives show activity as soluble epoxide hydrolase (sEH) inhibitors and Mycobacterium tuberculosis MmpL3 inhibitors . Their rigid spirocyclic framework enhances receptor binding specificity, particularly in neurotransmitter modulation (e.g., GABAA_A) or inflammatory pathways .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Key strategies include:

  • Catalyst Optimization: Grubbs catalyst variants (e.g., Hoveyda-Grubbs) improve metathesis efficiency in DCM .
  • Continuous Flow Reactors: Enhance scalability and reduce side reactions in hydrogenation steps .
  • Purification Techniques: Column chromatography or recrystallization ensures >95% purity, critical for pharmacological studies .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from:

  • Assay Variability: Differences in cell lines (e.g., H37Rv vs. clinical M. tuberculosis strains) or receptor subtypes (e.g., GABAA_A isoforms) .
  • Structural Analogues: Subtle changes (e.g., replacing oxygen with nitrogen in the spirocycle) alter binding affinities. For example, 3-Oxa-9-azaspiro derivatives show reduced sEH inhibition compared to 1,4-Dioxa analogues .
  • Solution Stability: Hydrolysis or salt dissociation under varying pH/temperature conditions may affect activity. Stability studies via HPLC are recommended .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage: Seal in airtight containers, protected from light, at -20°C in a desiccator. Avoid freeze-thaw cycles to prevent degradation .
  • Safety Protocols: Use nitrile gloves and chemical-resistant lab coats. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .

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